REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]([CH2:8][C:9]([OH:11])=[O:10])[CH2:5][CH2:6][OH:7].[OH-].[Na+:13]>O>[OH:1][CH2:2][CH2:3][N:4]([CH2:8][C:9]([O-:11])=[O:10])[CH2:5][CH2:6][OH:7].[Na+:13] |f:1.2,4.5|
|
Name
|
|
Quantity
|
2.2144 mol
|
Type
|
reactant
|
Smiles
|
OCCN(CCO)CC(=O)O
|
Name
|
|
Quantity
|
88.57 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.613 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred until solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
DISTILLATION
|
Details
|
in pyrogen-free distilled water (400 ml.)
|
Type
|
CUSTOM
|
Details
|
After reaching room temperature
|
Type
|
STIRRING
|
Details
|
the solution is stirred while enough
|
Type
|
DISTILLATION
|
Details
|
pyrogen-free distilled water
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
The solution is sterilized by filtration
|
Name
|
|
Type
|
|
Smiles
|
OCCN(CCO)CC(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |